Cas no 1824093-85-7 (methyl 3-bromo-4-chloro-2-nitro-benzoate)

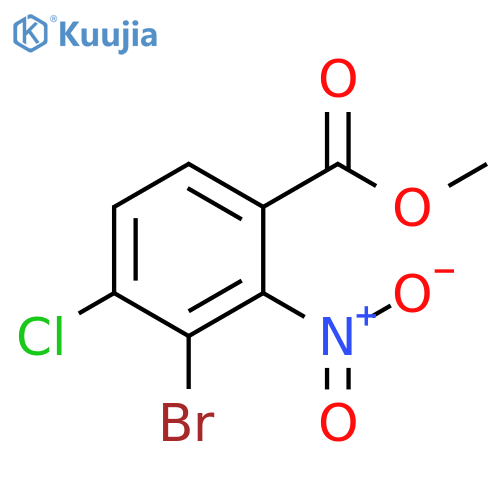

1824093-85-7 structure

商品名:methyl 3-bromo-4-chloro-2-nitro-benzoate

CAS番号:1824093-85-7

MF:C8H5BrClNO4

メガワット:294.486600637436

CID:5307063

methyl 3-bromo-4-chloro-2-nitro-benzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 3-bromo-4-chloro-2-nitro-, methyl ester

- methyl 3-bromo-4-chloro-2-nitro-benzoate

-

- インチ: 1S/C8H5BrClNO4/c1-15-8(12)4-2-3-5(10)6(9)7(4)11(13)14/h2-3H,1H3

- InChIKey: DSGIYTVMWDWMMC-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC=C(Cl)C(Br)=C1[N+]([O-])=O

methyl 3-bromo-4-chloro-2-nitro-benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2381-1G |

methyl 3-bromo-4-chloro-2-nitro-benzoate |

1824093-85-7 | 95% | 1g |

¥ 5,478.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2381-500mg |

methyl 3-bromo-4-chloro-2-nitro-benzoate |

1824093-85-7 | 95% | 500mg |

¥3650.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2381-250mg |

methyl 3-bromo-4-chloro-2-nitro-benzoate |

1824093-85-7 | 95% | 250mg |

¥2191.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2381-500.0mg |

methyl 3-bromo-4-chloro-2-nitro-benzoate |

1824093-85-7 | 95% | 500.0mg |

¥3650.0000 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2381-1.0g |

methyl 3-bromo-4-chloro-2-nitro-benzoate |

1824093-85-7 | 95% | 1.0g |

¥5478.0000 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2381-100.0mg |

methyl 3-bromo-4-chloro-2-nitro-benzoate |

1824093-85-7 | 95% | 100.0mg |

¥1644.0000 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2381-1g |

methyl 3-bromo-4-chloro-2-nitro-benzoate |

1824093-85-7 | 95% | 1g |

¥5478.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2381-250.0mg |

methyl 3-bromo-4-chloro-2-nitro-benzoate |

1824093-85-7 | 95% | 250.0mg |

¥2191.0000 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2381-100mg |

methyl 3-bromo-4-chloro-2-nitro-benzoate |

1824093-85-7 | 95% | 100mg |

¥1644.0 | 2024-04-23 |

methyl 3-bromo-4-chloro-2-nitro-benzoate 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

1824093-85-7 (methyl 3-bromo-4-chloro-2-nitro-benzoate) 関連製品

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1824093-85-7)methyl 3-bromo-4-chloro-2-nitro-benzoate

清らかである:99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g

価格 ($):206.0/275.0/457.0/687.0